molecular formula C9F18 B3031462 Perfluoro(propylcyclohexane) CAS No. 374-59-4

Perfluoro(propylcyclohexane)

Cat. No. B3031462
CAS RN: 374-59-4
M. Wt: 450.07 g/mol
InChI Key: ITPKQVFBLQIXLT-UHFFFAOYSA-N
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Description

Perfluoro(propylcyclohexane) is a compound that belongs to the class of perfluorinated organic compounds, which are characterized by the replacement of hydrogen atoms by fluorine atoms on a hydrocarbon skeleton. This class of compounds exhibits unique properties due to the strong carbon-fluorine bonds and the high electronegativity of fluorine.

Synthesis Analysis

The synthesis of perfluorinated compounds often involves direct fluorination or electrochemical fluorination of their hydrocarbon precursors. For instance, the synthesis of perfluoro-3-methylene-2,4-dioxabicyclo[3,3,0] octane was achieved through direct fluorination of the corresponding hydrocarbon precursor in a fluorinated solvent using F2/N2 gas . Similarly, perfluoro[2.2]paracyclophane was prepared from a precursor via a reaction with Zn in acetonitrile at 100 degrees C . These methods highlight the typical approaches to synthesizing perfluorinated cyclic compounds, which may be applicable to perfluoro(propylcyclohexane).

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is significantly influenced by the presence of fluorine atoms. For example, the molecular structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) was studied using gas-phase electron diffraction, revealing a C2 conformer with a torsion angle around the single N-N bond of 52.4° . This indicates that perfluorination can lead to unique conformations and geometries in cyclic compounds, which would also be expected in the case of perfluoro(propylcyclohexane).

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions. For instance, perfluoro-2,5-diazahexane-2,5-dioxyl reacts with different reagents such as nitric oxide, hydrogen bromide, and perfluorinated olefins to give nitroso-rubbers and heterocycles . These reactions demonstrate the reactivity of perfluorinated compounds and their potential use in polymer chemistry, which could be explored for perfluoro(propylcyclohexane) as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are distinct from their hydrocarbon analogs. They are generally stable, chemically inert, and exhibit low surface energies. For example, the perfluoro macrocycles are stable materials that bind anions preferentially over cations . The homopolymer of perfluoro-3-methylene-2,4-dioxabicyclo[3,3,0] octane had a glass transition temperature (Tg) in the range of 180–190 °C and was thermally stable above 350 °C . These properties suggest that perfluoro(propylcyclohexane) would also display high thermal stability and unique solvation characteristics.

Scientific Research Applications

Fluorinated Heterocycles Synthesis

Perfluoro(1,2-epoxycyclohexane), a compound related to Perfluoro(propylcyclohexane), is used in synthesizing fluorinated heterocycles. This process involves reacting with bifunctional nucleophiles to produce various derivatives such as fluorinated benzimidazole and phenazine (Filyakova et al., 2014).

Electrochemical Fluorination

Perfluoro(propylcyclohexane) and its derivatives can be obtained through electrochemical fluorination (ECF) of various heterocyclic compounds. The yields of perfluoro derivatives from this method can reach up to 45%. The study also discusses the crystal and molecular structures of these perfluorinated compounds (Meinert, 1994).

Solvent Interactions in Fluorous Systems

Mixtures of chloroform and perfluoro(methylcyclohexane), closely related to perfluoro(propylcyclohexane), have been studied for their use as solvents in fluorous biphasic systems. These mixtures exhibit unique phase behavior and solvent interactions, useful in various chemical processes (Gerig, 2005).

Blood Monitoring in Medical Research

Perfluorocarbon compounds, which include perfluoro(propylcyclohexane) derivatives, have been studied for their trace measurement in blood using headspace-gas chromatography-tandem mass spectrometry. This research is significant in medical fields, including doping and sports misuse monitoring (Giuliani et al., 2015).

Plasma Polymerization for Surface Modification

Perfluoro(propylcyclohexane) has been used in plasma polymerization processes to modify the surface characteristics of materials like ethylene propylene diene terpolymer. This process affects the deposition kinetics, morphology, and surface energy of the films created (Tran et al., 2005).

Synthesis of Perfluorobicyclic Ethers

Perfluoro(propylcyclohexane) and its analogs are involved in the synthesis of perfluorobicyclic ethers through electrochemical fluorination of carboxylic acids. This method yields various perfluorinated products essential in advanced chemical synthesis (Abe et al., 1983).

Mid-Infrared Sensor Development

Perfluorocarbon-based compounds, including perfluoro(propylcyclohexane), have been the focus of studies developing mid-infrared sensors for determining their concentration in aquatic systems. This research is crucial for environmental monitoring and geosequestration purposes (Rauh et al., 2014).

Mechanism of Action

Perfluorocarbons (PFCs) are fascinating compounds with a huge capacity to dissolve gases, where the respiratory gases are of special interest for current investigations . Although largely chemically and biologically inert, pure PFCs are not suitable for injection into the vascular system .

Safety and Hazards

Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke .

Future Directions

There is a large-scale research effort by the US Environmental Protection Agency and other federal agencies underway for a better understanding of per- and polyfluoroalkyl substances exposures . Developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention from policymakers and scientists worldwide under various conditions .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F18/c10-1(4(15,16)8(23,24)9(25,26)27)2(11,12)5(17,18)7(21,22)6(19,20)3(1,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPKQVFBLQIXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515856
Record name Undecafluoro(heptafluoropropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecafluoro(heptafluoropropyl)cyclohexane

CAS RN

374-59-4
Record name Undecafluoro(heptafluoropropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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